2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound known for its potent antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-4-one core structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxylamine or hydrogen peroxide.
Glycosylation: Attachment of the sugar moiety (oxan-2-yl) through glycosylation reactions using glycosyl donors and catalysts like Lewis acids.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids for glycosylation reactions.
Major Products Formed
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and dietary supplements.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.
Myricetin: A flavonoid with potent antioxidant and neuroprotective properties.
Uniqueness
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific hydroxylation pattern and glycosylation, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H20O13 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-11-14(28)16(30)17(31)21(32-11)34-20-15(29)12-9(25)4-10(26)13(27)19(12)33-18(20)6-1-2-7(23)8(24)3-6/h1-4,11,14,16-17,21-28,30-31H,5H2/t11-,14-,16+,17-,21+/m1/s1 |
InChI Key |
TYEYAUURGXCDJR-GCXHAQMISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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